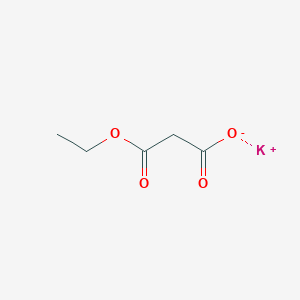

丙二酸乙酯钾

概述

描述

雌酮3-硫酸酯,也称为雌甾-1,3,5(10)-三烯-17-酮3-硫酸酯,是一种天然存在的雌甾类固醇,也是雌酮的衍生物。它是一种雌激素结合物或酯,具体而言是雌酮的C3硫酸酯。 雌酮3-硫酸酯是人体循环中重要的雌激素,是体内雌酮和雌二醇的长期储存库 .

科学研究应用

雌酮3-硫酸酯在科学研究中具有广泛的应用:

作用机制

雌酮3-硫酸酯通过在甾体硫酸酯酶的作用下转化为雌酮来发挥其作用。雌酮随后可以进一步转化为雌二醇,雌二醇与靶细胞中的雌激素受体结合。 这种结合导致基因转录的激活以及随后的生理效应 .

生化分析

Biochemical Properties

Ethyl potassium malonate plays a significant role in biochemical reactions. It is known to react with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig’s base to yield β-amino acrylates . This compound is also formed as an intermediate during the synthesis of ethyl tert-butyl malonate .

Cellular Effects

It is known that malonate, a closely related compound, can act as a competitive inhibitor of the enzyme succinate dehydrogenase . This suggests that ethyl potassium malonate may have similar effects on cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of ethyl potassium malonate involves its conversion into an enolate ion by reaction with a weak base. This enolate ion can then undergo C–C bond formation at the alpha position with an alkyl halide . The product of this reaction can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 194 °C (dec.) , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

Ethyl potassium malonate is involved in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . This process involves several steps, including deprotonation of the ester to form an enolate, alkylation of the enolate with an alkyl halide, and decarboxylation of the resulting carboxylic acid .

准备方法

合成路线和反应条件: 雌酮3-硫酸酯可以通过雌酮的硫酸化合成。 该过程涉及将雌酮与三氧化硫-吡啶络合物在无水吡啶中反应,然后进行纯化步骤以获得所需产物 .

工业生产方法: 雌酮3-硫酸酯的工业生产通常涉及在受控条件下进行大规模硫酸化反应,以确保高产率和纯度。 该过程可能包括额外的步骤,例如结晶和过滤以精制产品 .

化学反应分析

反应类型: 雌酮3-硫酸酯会发生各种化学反应,包括水解、还原和结合。

常用试剂和条件:

水解: 雌酮3-硫酸酯可以使用酸或酶催化水解为雌酮。

还原: 还原反应可以将雌酮3-硫酸酯转化为雌二醇3-硫酸酯。

主要形成的产物:

水解: 雌酮

还原: 雌二醇3-硫酸酯

结合: 雌酮葡萄糖醛酸苷

相似化合物的比较

雌酮3-硫酸酯与其他雌激素硫酸酯,如雌二醇3-硫酸酯和雌三醇3-硫酸酯进行比较:

雌二醇3-硫酸酯: 结构相似,但在C17位具有羟基。

雌三醇3-硫酸酯: 在C16和C17位含有额外的羟基。

独特性: 雌酮3-硫酸酯的独特之处在于它作为雌酮和雌二醇的长期储存库的作用,使其成为雌激素代谢中至关重要的化合物 .

类似化合物列表:

- 雌二醇3-硫酸酯

- 雌三醇3-硫酸酯

生物活性

Ethyl potassium malonate (CHKO), a potassium salt of ethyl malonate, is recognized for its significant biological activity, particularly as a competitive inhibitor of the enzyme succinate dehydrogenase (SDH). This compound is utilized in various biochemical applications and serves as an important precursor in organic synthesis.

- Molecular Weight : 170.2 g/mol

- CAS Number : 6148-64-7

- Solubility : Soluble in water (34.04 mg/mL at 25°C)

- Appearance : White crystalline powder

- Storage Conditions : Stable at -20°C in powder form for up to 3 years; in solution, it should be stored at -80°C for 6 months or -20°C for 1 month.

| Property | Value |

|---|---|

| Molecular Formula | CHKO |

| Melting Point | 194 °C (dec.) |

| Boiling Point | 237.2 °C |

| pH | 5.5 – 8.0 |

Ethyl potassium malonate acts primarily as a competitive inhibitor of succinate dehydrogenase, an essential enzyme in the citric acid cycle (Krebs cycle). By inhibiting this enzyme, it can affect cellular respiration and energy production, making it useful in various experimental settings to study metabolic pathways.

Key Reactions Involving Ethyl Potassium Malonate:

- Synthesis of β-Ketoesters : It serves as a precursor for the synthesis of β-ketoesters through acylation reactions.

- Formation of β-Amino Acrylates : In the presence of zinc chloride and Hünig's base, it reacts with aryl nitriles to yield β-amino acrylates, demonstrating its versatility in organic synthesis .

Study on Enzyme Inhibition

A study published in Molecules highlighted the effectiveness of ethyl potassium malonate as an inhibitor of SDH. The research demonstrated that its inhibitory effect could lead to altered metabolic states in cells, which is crucial for understanding diseases related to mitochondrial dysfunction .

Application in Organic Synthesis

Research conducted by Fesenko et al. explored the synthesis of functionalized compounds using ethyl potassium malonate as a key intermediate. The study illustrated its role in generating various derivatives that have potential pharmaceutical applications .

Safety and Handling

Ethyl potassium malonate should be handled with care due to its irritant properties. Safety measures include wearing protective clothing, gloves, and eye protection to prevent contact with skin and eyes. In case of exposure, rinse immediately with plenty of water and seek medical advice .

属性

CAS 编号 |

6148-64-7 |

|---|---|

分子式 |

C5H8KO4 |

分子量 |

171.21 g/mol |

IUPAC 名称 |

potassium;3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7); |

InChI 键 |

HRBCMCJOBRIIQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

手性 SMILES |

CCOC(=O)CC(=O)[O-].[K+] |

规范 SMILES |

CCOC(=O)CC(=O)O.[K] |

Key on ui other cas no. |

6148-64-7 |

Pictograms |

Irritant |

同义词 |

Propanedioic Acid, 1-Ethyl Ester Potassium Salt (1:1); Malonic Acid Monoethyl Ester, Potassium Salt; Propanedioic Acid, Monoethyl Ester Potassium Salt; 3-Ethoxy-3-oxopropanoic Acid Potassium Salt; Ethyl Malonate Potassium Salt; Ethyl Potassium Malona |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ethyl potassium malonate in pharmaceutical synthesis?

A1: Ethyl potassium malonate serves as a crucial building block in synthesizing various pharmaceuticals. For instance, it plays a vital role in synthesizing orbifloxacin, a veterinary fluoroquinolone antibiotic. [] The process involves reacting ethyl potassium malonate with pentafluorobenzoyl chloride, followed by a series of reactions culminating in orbifloxacin formation. [] Similarly, ethyl potassium malonate is employed in synthesizing sitagliptin phosphate, a drug used to manage type 2 diabetes. []

Q2: How does the use of ethyl potassium malonate compare to other methods in terms of efficiency?

A2: Research suggests that using ethyl potassium malonate can offer advantages in terms of efficiency and simplicity. For example, a study demonstrated a streamlined method for producing monoethyl malonate using ethyl potassium malonate. [] This method boasted an impressive 88.5% yield and required fewer steps and less processing time compared to previous approaches. [] This highlights the potential of ethyl potassium malonate to contribute to more efficient and cost-effective synthetic routes for various compounds.

Q3: What analytical techniques are commonly employed to characterize and confirm the presence of ethyl potassium malonate?

A3: Researchers rely on various analytical techniques to confirm the identity and purity of synthesized compounds, including ethyl potassium malonate. For example, in the synthesis of orbifloxacin, researchers utilized Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) to verify the final product's structure. [] These techniques provide complementary information about the molecule's functional groups, proton environments, and mass-to-charge ratio, respectively, enabling confident confirmation of the synthesized compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。